

A Technical Guide to D-Galactose-¹³C-2: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Galactose-13C-2*

Cat. No.: *B12404421*

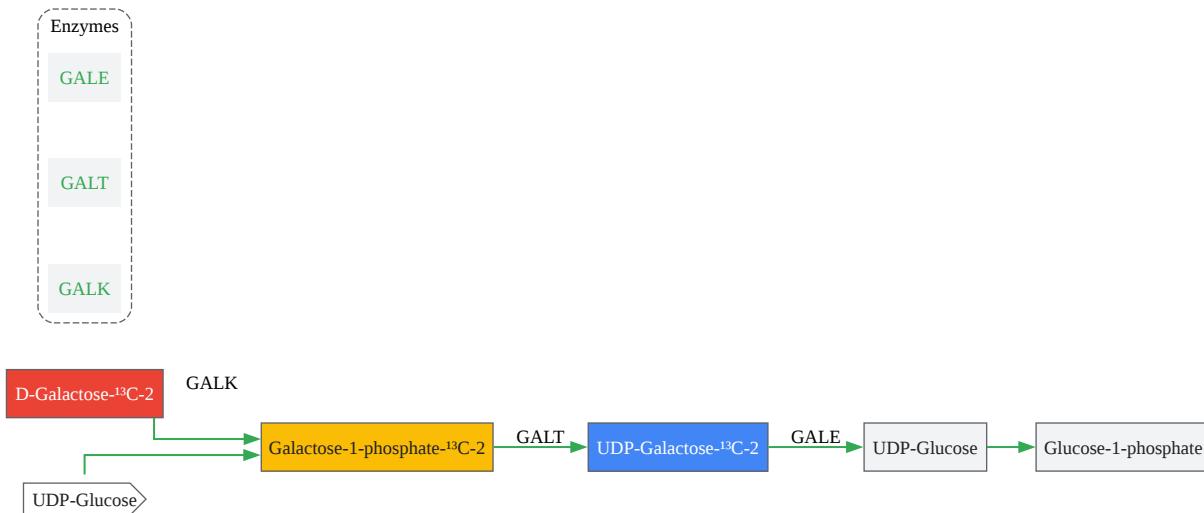
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability of D-Galactose-¹³C-2, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. It details experimental protocols for its use in metabolic flux analysis and outlines the key metabolic pathways in which it is involved.

Commercial Suppliers and Availability

D-Galactose-¹³C-2 is available from several reputable suppliers of stable isotopes. The choice of supplier may depend on factors such as isotopic purity, available package sizes, and pricing. Below is a comparative summary of offerings from leading commercial vendors.


Supplier	Product Name	Catalog Number (Example)	Isotopic Purity	Chemical Purity	Available Unit Sizes (Examples)
Sigma-Aldrich	D-Galactose-1,2- ¹³ C ₂	912433	≥99 atom % ¹³ C	≥98% (CP)	Contact for details
D-Galactose-1- ¹³ C		661406	99 atom % ¹³ C	---	Contact for details
D-Galactose- ¹³ C ₆		605379	≥98 atom % ¹³ C	≥99% (CP)	Contact for details
Cambridge Isotope Laboratories, Inc.	D-GALACTOSE (2- ¹³ C, 99%)	CLM-745-PK	99%	98.0%	Contact for details
D-Galactose (U- ¹³ C ₆ , 99%)	CLM-1570-0.1	99%	98%	0.1 g	
MedChemExpress	D-Galactose- ¹³ C-2	HY-134005S1	---	---	Contact for details
D-Galactose- ¹³ C	HY-134005S	---	---	---	Contact for details
Eurisotop	D-GALACTOSE (1- ¹³ C, 99%)	CLM-744-0.5	99%	98%	0.5 G, 1 G, 0.25 G
ChemicalBook	D-GALACTOSE -1- ¹³ C	---	Varies by supplier	Varies by supplier	25mg, 250mg, 0.5g, 1G

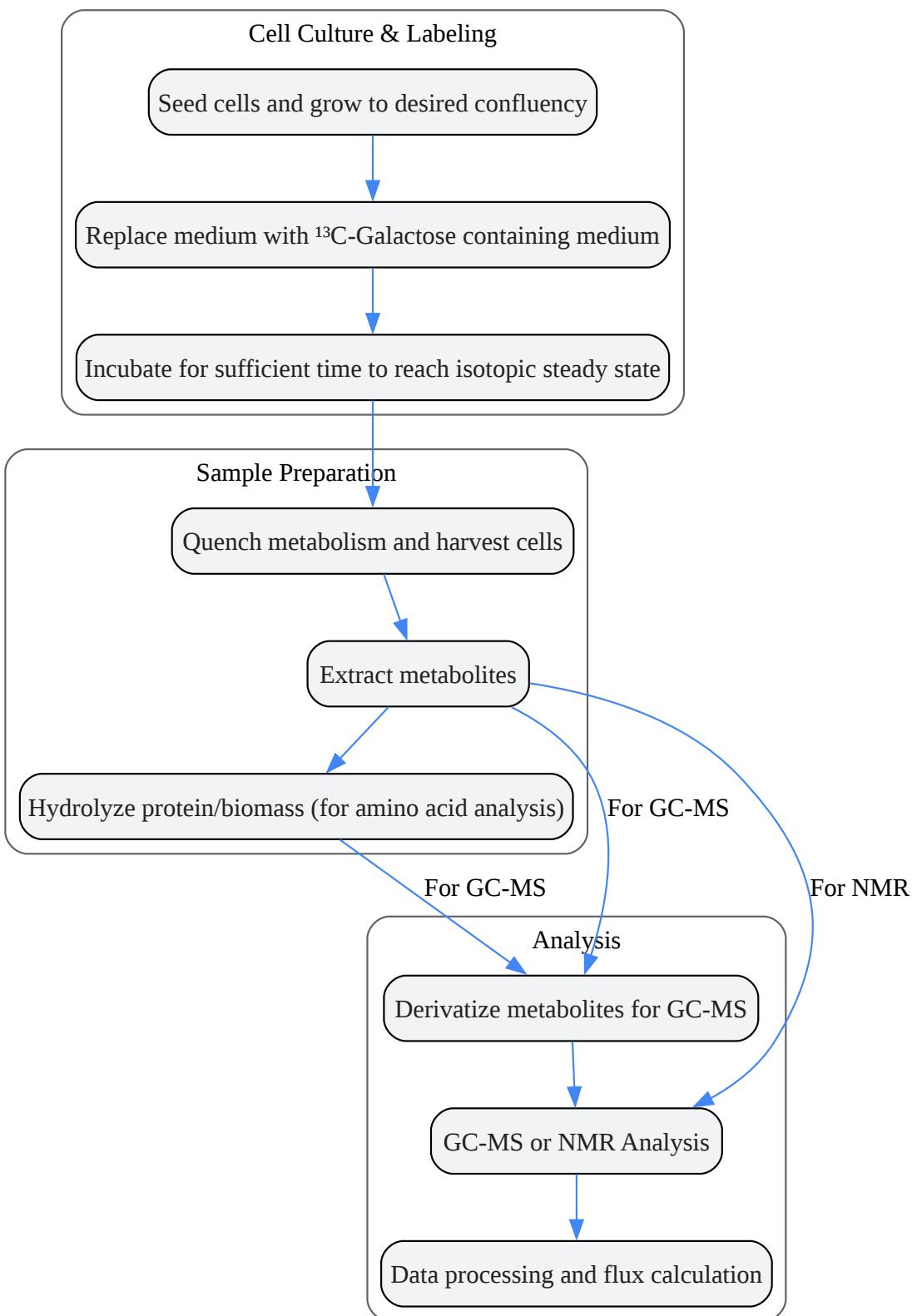
Note: "---" indicates data not readily available from the search results. CP denotes chemically pure. Researchers should consult the suppliers' websites for the most current product specifications, availability, and pricing.

The Leloir Pathway: The Core of Galactose Metabolism

D-Galactose is primarily metabolized in the liver through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis. Understanding this pathway is fundamental to designing and interpreting metabolic studies using D-Galactose-¹³C-2. The key enzymatic steps are:

- Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to galactose-1-phosphate.
- UDP-Glucose Exchange: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.
- Epimerization: UDP-galactose-4'-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can then enter various metabolic pathways.

[Click to download full resolution via product page](#)


Diagram 1: The Leloir Pathway for D-Galactose Metabolism.

Experimental Protocols

The primary application of D-Galactose-¹³C-2 is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates (fluxes) of metabolic pathways. Below are generalized protocols for cell culture labeling and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C-Labeling of Cultured Cells

This protocol outlines the general steps for labeling cells with D-Galactose-¹³C-2 to achieve isotopic steady state.

[Click to download full resolution via product page](#)**Diagram 2:** General workflow for a ^{13}C -MFA experiment.

Materials:

- Mammalian cell line of interest
- Appropriate cell culture medium and supplements
- D-Galactose-¹³C-2
- Phosphate-buffered saline (PBS), ice-cold
- Quenching solution (e.g., 60% methanol, -80°C)
- Extraction solvent (e.g., 80% methanol)
- Cell scrapers

Procedure:

- Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow them under standard conditions until they reach the desired confluence (typically mid-log phase).
- Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.
- Labeling: Add the pre-warmed culture medium containing D-Galactose-¹³C-2 at the desired concentration. The concentration should be optimized based on the specific cell line and experimental goals.
- Incubation: Incubate the cells for a period sufficient to achieve isotopic steady state in the metabolites of interest. This duration can range from hours to days and should be determined empirically.
- Metabolism Quenching and Cell Harvesting:
 - Aspirate the labeling medium.
 - Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

- Add ice-cold quenching solution to rapidly halt metabolic activity.
- Scrape the cells in the quenching solution and collect the cell suspension.
- Metabolite Extraction:
 - Centrifuge the cell suspension to pellet the cells.
 - Resuspend the cell pellet in the extraction solvent.
 - Lyse the cells using methods such as sonication or freeze-thaw cycles.
 - Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
- Sample Storage: Store the metabolite extracts at -80°C until analysis.

GC-MS Analysis of ¹³C-Labeled Metabolites

GC-MS is a widely used technique to analyze the mass isotopomer distributions of metabolites. This protocol provides a general outline for the analysis of ¹³C-labeled metabolites from cell extracts.

Materials:

- Metabolite extract from ¹³C-labeling experiment
- Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)
- GC-MS system with an appropriate column

Procedure:

- Sample Preparation:
 - Dry a known volume of the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
 - Derivatize the dried metabolites to make them volatile for GC analysis. For example, incubate the sample with a TBDMS derivatizing agent at 70°C for 1 hour.

- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - Separate the metabolites using a suitable temperature gradient on the GC column.
 - Detect the mass fragments of the eluting metabolites using the mass spectrometer in either scan or selected ion monitoring (SIM) mode.
- Data Analysis:
 - Identify the metabolites based on their retention times and mass fragmentation patterns by comparing them to known standards.
 - Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass peaks corresponding to the incorporation of ^{13}C atoms.
 - Correct for the natural abundance of ^{13}C .
- Flux Calculation: Use the corrected mass isotopomer distributions as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[\[1\]](#)

NMR Spectroscopy for ^{13}C -Metabolite Analysis

NMR spectroscopy provides detailed information about the positional labeling of ^{13}C in metabolites.

Materials:

- Metabolite extract from ^{13}C -labeling experiment
- NMR buffer (e.g., phosphate buffer in D_2O)
- NMR spectrometer

Procedure:

- Sample Preparation:

- Lyophilize the metabolite extract.
- Reconstitute the dried extract in the NMR buffer.
- NMR Data Acquisition:
 - Acquire one-dimensional (1D) ^1H and ^{13}C NMR spectra to identify and quantify the major metabolites.
 - Acquire two-dimensional (2D) NMR spectra, such as ^1H - ^{13}C HSQC, to resolve overlapping signals and confirm assignments.
- Data Analysis:
 - Process the NMR spectra using appropriate software.
 - Integrate the signals corresponding to specific carbon positions in the metabolites to determine the fractional ^{13}C enrichment at each position.
- Flux Calculation: Use the positional enrichment data to constrain the metabolic model and calculate fluxes, often in combination with mass isotopomer data from GC-MS.[2][3]

Conclusion

D-Galactose- ^{13}C -2 is a valuable tool for researchers studying galactose metabolism and its role in various physiological and pathological processes. Its commercial availability from multiple suppliers facilitates its use in a wide range of applications, particularly in ^{13}C -Metabolic Flux Analysis. By employing the experimental approaches outlined in this guide, scientists and drug development professionals can gain detailed insights into cellular metabolism, paving the way for new therapeutic strategies and a deeper understanding of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-resolution ¹³C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ¹³C-N.M.R. spectra of disaccharides of D-glucose, D-galactose, and L-rhamnose as models for immunological polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to D-Galactose-¹³C-2: Commercial Availability and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12404421#commercial-suppliers-and-availability-of-d-galactose-13c-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com